3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS No.: 1190319-27-7
Cat. No.: VC2817697
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190319-27-7 |
|---|---|
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H |
| Standard InChI Key | LSXUGDWXGMGLLS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN2)C=O)N=C1C#N |
| Canonical SMILES | C1=CC2=C(C(=CN2)C=O)N=C1C#N |
Introduction
Chemical Properties and Structure
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile represents a specialized heterocyclic system with distinct chemical features. Understanding its chemical properties is essential for appreciating its value in synthetic chemistry and pharmaceutical development.
Molecular Identity and Basic Properties
The compound 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is characterized by specific chemical identifiers that define its structure and properties. It is registered with CAS number 1190319-27-7 and has a molecular formula of C9H5N3O, corresponding to a molecular weight of 171.16 g/mol. The compound features a formyl group (-CHO) at position 3 and a nitrile group (-CN) at position 5 of the pyrrolo[3,2-b]pyridine core structure. This core is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring, creating a unique electronic environment that influences its reactivity.
Structural Characteristics
The structure of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be represented through various notations, enhancing our understanding of its molecular architecture. Its standard InChI notation is InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H, while its InChIKey is LSXUGDWXGMGLLS-UHFFFAOYSA-N. The SMILES notation, C1=CC2=C(C(=CN2)C=O)N=C1C#N, offers another perspective on its structure. These notations collectively describe a molecule with three nitrogen atoms strategically positioned within the bicyclic system and functional groups that provide sites for chemical modifications.
Table 1: Chemical Identifiers of 3-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carbonitrile
| Parameter | Value |
|---|---|
| CAS Number | 1190319-27-7 |
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.16 g/mol |
| Standard InChI | InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H |
| Standard InChIKey | LSXUGDWXGMGLLS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN2)C=O)N=C1C#N |
| PubChem Compound ID | 46856452 |
Pyrrolopyridine Structure Classification
The broader class of pyrrolopyridines to which 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile belongs has significant importance in medicinal chemistry and pharmaceutical research. Understanding the context of this compound within the pyrrolopyridine family provides valuable insights into its properties and potential applications.
General Characteristics of Pyrrolopyridines
Pyrrolopyridines are bicyclic ring systems that combine an electron-withdrawing pyridine ring with an electron-releasing pyrrole ring . This electronic arrangement creates a unique chemical environment that contributes to their diverse biological and physicochemical activities. The pyrrolopyridine scaffold is considered privileged in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals.
Isomeric Forms and Nomenclature
There are several isomeric forms of pyrrolopyridines based on the different possible arrangements of the nitrogen atoms and the fusion pattern of the two rings. The compound 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile features the [3,2-b] fusion pattern, which is distinct from other arrangements such as pyrrolo[3,2-c]pyridine (known as 5-azaindole) and pyrrolo[2,3-b]pyridine (known as 7-azaindole) . Each isomeric form possesses unique chemical properties and biological activities, making them valuable targets for pharmaceutical research and development.
Synthesis Methodologies
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile and related pyrrolopyridines can be accomplished through various methodologies, each with its advantages and limitations. Understanding these synthetic routes is crucial for researchers seeking to produce and modify this compound for further studies.
Synthesis from Pyrrole Derivatives
One approach to synthesizing pyrrolopyridines, including 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, involves starting from suitably substituted pyrrole precursors. In this method, a pyrrole with appropriate substituents undergoes a series of transformations to build the desired bicyclic system. For related pyrrolopyridines, such synthetic routes often begin with a Knoevenagel condensation to introduce a carboxylic acid functionality at position 2 of the pyrrole ring .
The carboxylic group can then be converted to an azide functionality, which subsequently undergoes a Curtius rearrangement to form the desired pyrrolopyridine structure . This approach has been successfully applied to the synthesis of 5-azaindole (pyrrolo[3,2-c]pyridine) and could potentially be adapted for the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile with appropriate modifications.
Alternative Synthetic Approaches
Another significant synthetic route to pyrrolopyridines is the photochemical ring contraction of naphthyridines, as described by Süs and Möller . This method has been used to prepare various azaindoles, including 5-azaindole, in good yields. The synthesis typically begins with an appropriate aminopyridine, which undergoes cyclization to form a naphthyridine intermediate. Subsequent transformations, including nitration, reduction, diazotization, and photochemical reaction, lead to the formation of the desired pyrrolopyridine structure .
Additionally, methods starting from substituted pyridine precursors have been developed for synthesizing pyrrolopyridines. These approaches often involve condensation reactions and can be tailored to introduce specific substituents at desired positions of the final molecule .
Applications in Pharmaceutical Research
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has significant potential in pharmaceutical research and development due to its unique structure and reactivity. Its applications span from serving as a synthetic intermediate to potentially exhibiting biological activities of its own.
Role as a Synthetic Intermediate
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. The presence of both formyl and nitrile functional groups provides versatile sites for chemical modifications, allowing researchers to transform this compound into more complex structures with potential biological activities. The unique structure of the molecule allows for diverse chemical transformations, making it a target for research and development in drug discovery.
Structural Comparison with Related Compounds
Understanding 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in relation to structurally similar compounds provides valuable context for appreciating its unique properties and potential applications.
Relationship to Other Pyrrolopyridine Derivatives
The broader family of pyrrolopyridine derivatives, including those with the [2,3-b] fusion pattern, has shown significant biological activities. For instance, some 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited potent inhibitory activities against multiple fibroblast growth factor receptors (FGFR1-4) with IC50 values in the nanomolar range . These compounds have demonstrated anti-proliferative effects against cancer cells, induced apoptosis, and inhibited cell migration and invasion, suggesting their potential as anticancer agents .
Table 2: Comparison of 3-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carbonitrile with Related Compound
| Feature | 3-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carbonitrile | 1H-Pyrrolo[3,2-b]Pyridine-5-Carbonitrile, 2-Methyl- |
|---|---|---|
| CAS Number | 1190319-27-7 | 1190318-13-8 |
| Molecular Formula | C9H5N3O | C9H7N3 |
| Molecular Weight | 171.16 g/mol | 157.1720 g/mol |
| Key Substituent | Formyl group at position 3 | Methyl group at position 2 |
| SMILES | C1=CC2=C(C(=CN2)C=O)N=C1C#N | N#Cc1ccc2c(n1)cc([nH]2)C |
Research Applications and Future Perspectives
The unique structure and reactivity of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile position it as a compound with significant potential for further research and development in various fields, particularly in medicinal chemistry and drug discovery.
Current Research Applications
As a valuable intermediate in organic synthesis, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is currently being explored in the development of pharmaceuticals. Its functional groups provide sites for diverse chemical modifications, enabling researchers to create libraries of compounds for biological screening. The formyl group can undergo various transformations, including reduction, oxidation, and condensation reactions, while the nitrile group can be converted to amines, amides, and other nitrogen-containing functionalities.
Future Research Directions
Given the promising biological activities observed in related pyrrolopyridine derivatives, future research on 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile might focus on exploring its potential as a scaffold for developing new therapeutic agents. Specifically, investigations into its possible inhibitory effects on kinases, such as fibroblast growth factor receptors, could be valuable, considering the success of structurally similar compounds in this area .
Furthermore, the development of more efficient and scalable synthetic routes to 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile would facilitate its broader use in research and potential commercial applications. Expanding upon existing methodologies for pyrrolopyridine synthesis and tailoring them specifically for this compound would be a valuable contribution to the field.
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